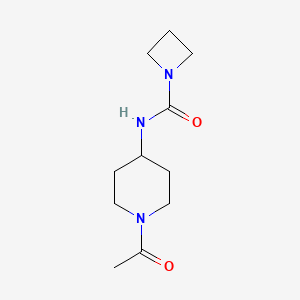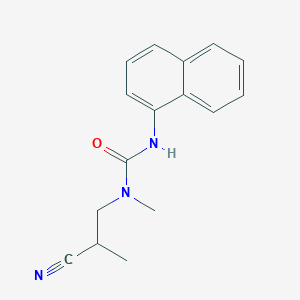
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide, also known as Brn-2-Me-Pyrrolidin-1-Carboxamide, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of the protein-protein interaction between BRD4 and CBP/EP300, which plays a crucial role in the regulation of gene expression.
Mécanisme D'action
The mechanism of action of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide involves the inhibition of the protein-protein interaction between BRD4 and CBP/EP300. This interaction is essential for the regulation of gene expression, and the inhibition of this interaction leads to the downregulation of the expression of genes that are involved in cancer cell growth, inflammation, and neuronal cell death.
Biochemical and Physiological Effects:
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB signaling pathway. Moreover, it has been demonstrated to prevent neuronal cell death by reducing the production of reactive oxygen species and inhibiting the activation of caspase-3.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide is its potency and selectivity towards the protein-protein interaction between BRD4 and CBP/EP300. This makes it an ideal compound for studying the role of this interaction in various biological processes. However, one of the limitations of using N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide. One of the directions is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the protein-protein interaction between BRD4 and CBP/EP300. Moreover, the development of novel drug delivery systems for N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide could enhance its bioavailability and efficacy.
Conclusion:
In conclusion, N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide is a synthetic compound that has shown promising results in various scientific research studies. It has been found to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects, and its mechanism of action involves the inhibition of the protein-protein interaction between BRD4 and CBP/EP300. Although there are some limitations to its use in lab experiments, there are several future directions for the research on N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide that could lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide involves the reaction of 5-bromo-2-methylbenzoic acid with pyrrolidine and carbonyldiimidazole in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound. The yield of the synthesis is around 40%.
Applications De Recherche Scientifique
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamiderolidin-1-Carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, it has been demonstrated to have neuroprotective effects by preventing neuronal cell death.
Propriétés
IUPAC Name |
N-(5-bromo-2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-9-4-5-10(13)8-11(9)14-12(16)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJJFISTFJDCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

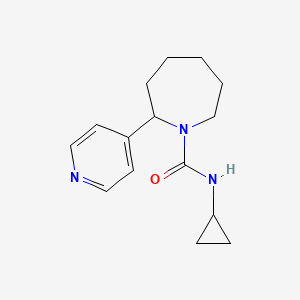
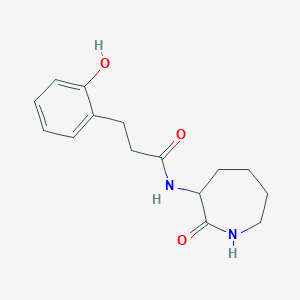
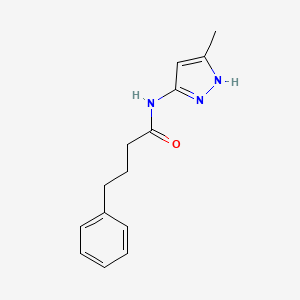
![N-(1,4-dioxaspiro[4.5]decan-8-yl)thiophene-3-carboxamide](/img/structure/B7530032.png)
![4-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B7530034.png)
![N-[(2,6-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7530055.png)
![1-Cyclopropyl-3-(1,4-dioxaspiro[4.5]decan-8-yl)urea](/img/structure/B7530057.png)

![2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide](/img/structure/B7530067.png)
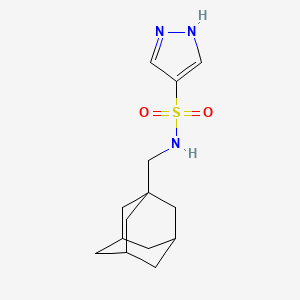
![2-methylsulfonyl-N-[(1-phenylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7530080.png)

